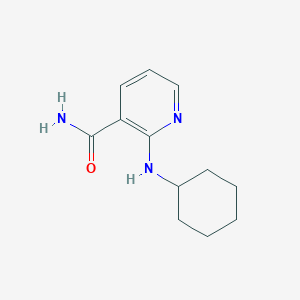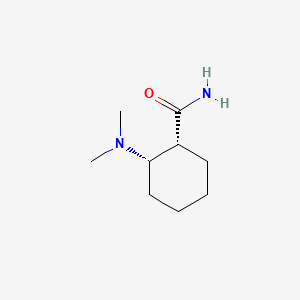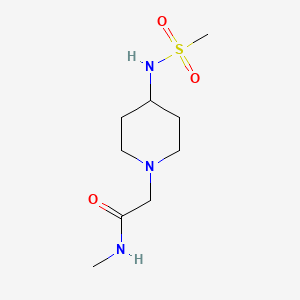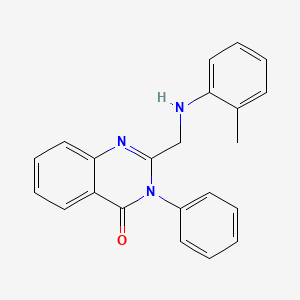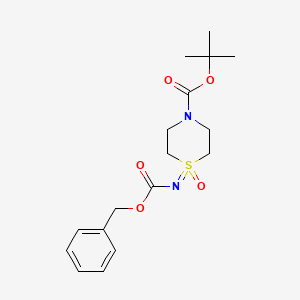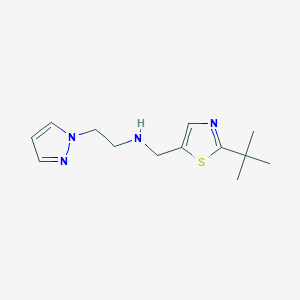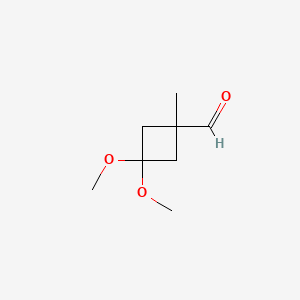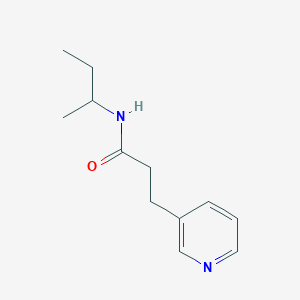
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing fused benzene and furan rings This particular compound features a bromine atom at the 6th position and a hydroxymethyl group at the 2nd position of the dihydrobenzofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol typically involves the bromination of 2,3-dihydrobenzofuran followed by the introduction of a hydroxymethyl group. One common method starts with the bromination of 2,3-dihydrobenzofuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 6-bromo-2,3-dihydrobenzofuran is then subjected to a Grignard reaction with formaldehyde to introduce the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution and sodium methoxide (NaOMe) for methoxy substitution.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, and chromium trioxide (CrO3) in acetic acid.
Reduction: LiAlH4, sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: NaN3, NaOMe, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: (6-Bromo-2,3-dihydrobenzofuran-2-yl)formaldehyde, (6-Bromo-2,3-dihydrobenzofuran-2-yl)carboxylic acid.
Reduction: 2,3-Dihydrobenzofuran-2-yl)methanol.
Substitution: (6-Azido-2,3-dihydrobenzofuran-2-yl)methanol, (6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol.
科学的研究の応用
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol has several scientific research applications:
作用機序
The mechanism of action of (6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The bromine atom and hydroxymethyl group can interact with biological targets, affecting their activity. For example, the compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
類似化合物との比較
Similar Compounds
(6-Methoxy-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with a methoxy group instead of a bromine atom.
(6-Azido-2,3-dihydrobenzofuran-2-yl)methanol: Similar structure but with an azido group instead of a bromine atom.
(6-Bromo-3-fluoropyridin-2-yl)methanol: Similar structure but with a pyridine ring instead of a benzofuran ring.
Uniqueness
(6-Bromo-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the benzofuran ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H9BrO2 |
|---|---|
分子量 |
229.07 g/mol |
IUPAC名 |
(6-bromo-2,3-dihydro-1-benzofuran-2-yl)methanol |
InChI |
InChI=1S/C9H9BrO2/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-2,4,8,11H,3,5H2 |
InChIキー |
CCALRMYUBKFBKR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C1C=CC(=C2)Br)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


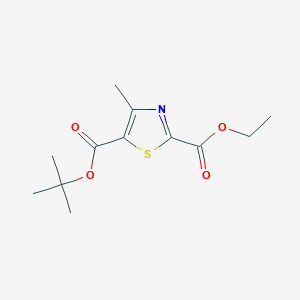
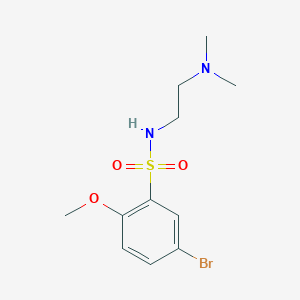
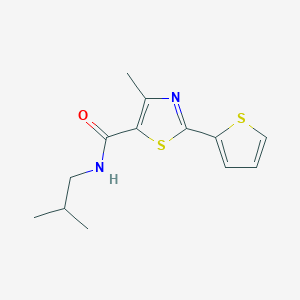
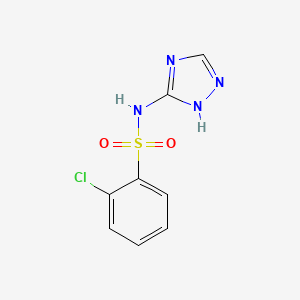
![tert-Butyl (3R,5S)-5-((S)-6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoate](/img/structure/B14900459.png)
